

ZK824190 Hydrochloride: An In-Depth Technical Guide on Oral Availability and Pharmacokinetics

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B10829437

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Abstract

ZK824190 hydrochloride is a selective and orally available inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the oral availability and pharmacokinetic profile of **ZK824190 hydrochloride**, with a focus on preclinical data in rat models. The document includes a summary of key pharmacokinetic parameters, a description of generalized experimental protocols for their determination, and a visualization of the uPA signaling pathway to provide context for its mechanism of action.

Introduction

The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation, cell migration, and tissue remodeling. Its dysregulation is a key factor in tumor invasion and metastasis. **ZK824190 hydrochloride** has emerged as a promising therapeutic candidate due to its inhibitory action on uPA. Understanding its oral bioavailability and pharmacokinetic properties is paramount for its development as a clinical agent. This guide synthesizes available data to support further research and development efforts.

Pharmacokinetic Profile of ZK824190 Hydrochloride

Preclinical studies in rats have demonstrated that **ZK824190 hydrochloride** possesses favorable oral pharmacokinetic properties. The key parameters determined from these studies are summarized in the table below.

Table 1: Oral Pharmacokinetic Parameters of ZK824190 in Rats

Parameter	Value	Units
Dose	2	mg/kg
Oral Availability (F)	55	%
Peak Plasma Concentration (Cmax)	0.64	µg/mL
Area Under the Curve (AUC)	2.2	h*µg/mL
Half-life (t1/2)	2.8	hours

Data sourced from commercially available information.

Experimental Protocols

While a specific, detailed experimental protocol for the pharmacokinetic studies of **ZK824190 hydrochloride** is not publicly available, this section outlines a generalized methodology typically employed for such preclinical assessments in rats.

Animal Models

- Species: Rat (Specific strain, e.g., Sprague-Dawley, Wistar, is typically specified).
- Health Status: Healthy, male/female, within a specific age and weight range.
- Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water. Animals are typically fasted overnight before oral administration.

Drug Administration

- **Formulation:** **ZK824190 hydrochloride** is typically dissolved or suspended in a suitable vehicle for oral administration. Common vehicles include water, saline, or a solution containing a solubilizing agent like carboxymethylcellulose (CMC).
- **Route of Administration:** Oral gavage is the standard method for precise dosing.
- **Dose:** A specific dose, such as 2 mg/kg, is administered.

Sample Collection

- **Matrix:** Blood samples are collected at predetermined time points post-administration.
- **Sampling Sites:** Common sites for blood collection in rats include the tail vein, saphenous vein, or via cannulation of the jugular vein.
- **Processing:** Blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method

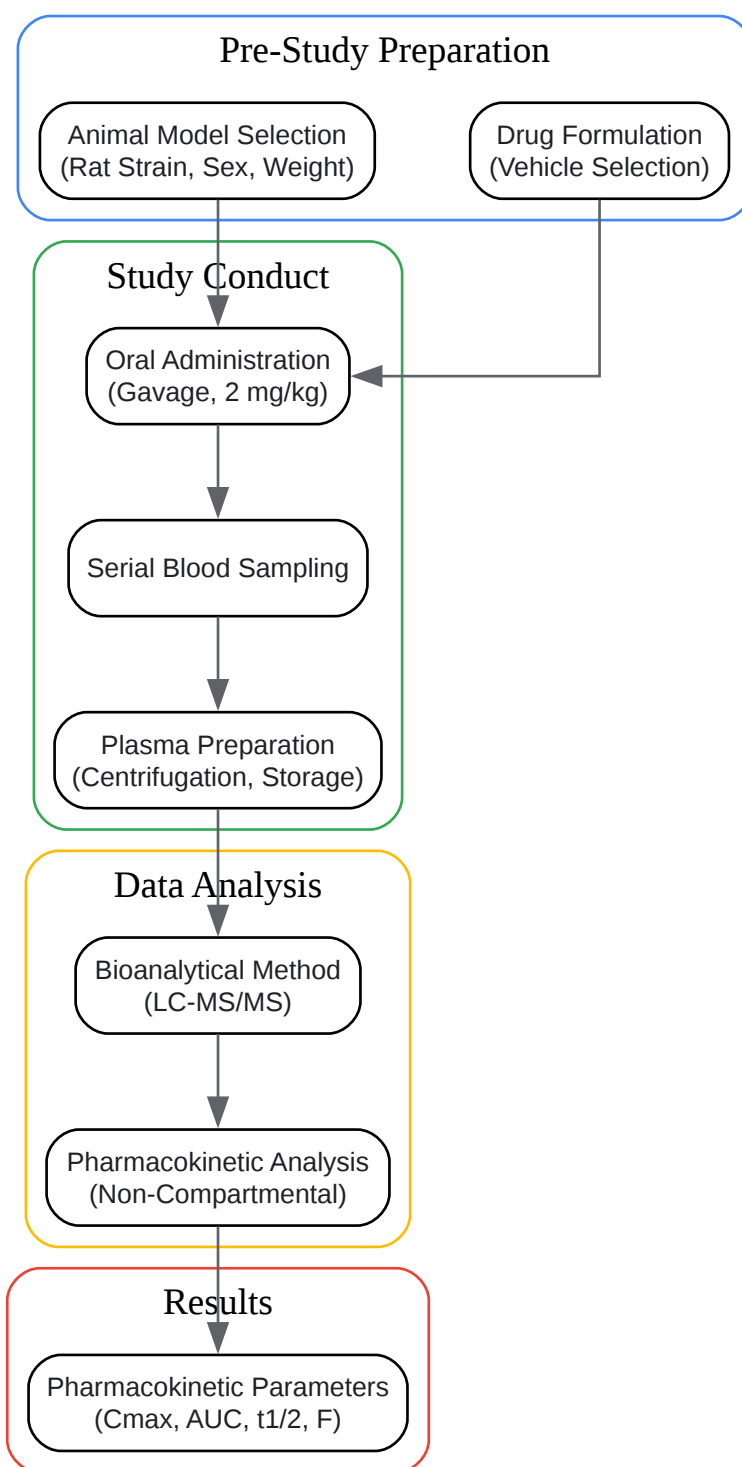
- **Technique:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.
- **Sample Preparation:** Plasma samples typically undergo protein precipitation or liquid-liquid extraction to remove interfering substances before analysis.
- **Method Validation:** The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

- **Software:** Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin, Phoenix).
- **Analysis Method:** A non-compartmental analysis (NCA) is typically used to determine parameters such as C_{max}, T_{max}, AUC, and t_{1/2}.

- Oral Bioavailability (F): This is calculated by comparing the AUC following oral administration to the AUC after intravenous (IV) administration of the same dose, corrected for dose differences if any ($F = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100\%$).

Experimental Workflow Diagram

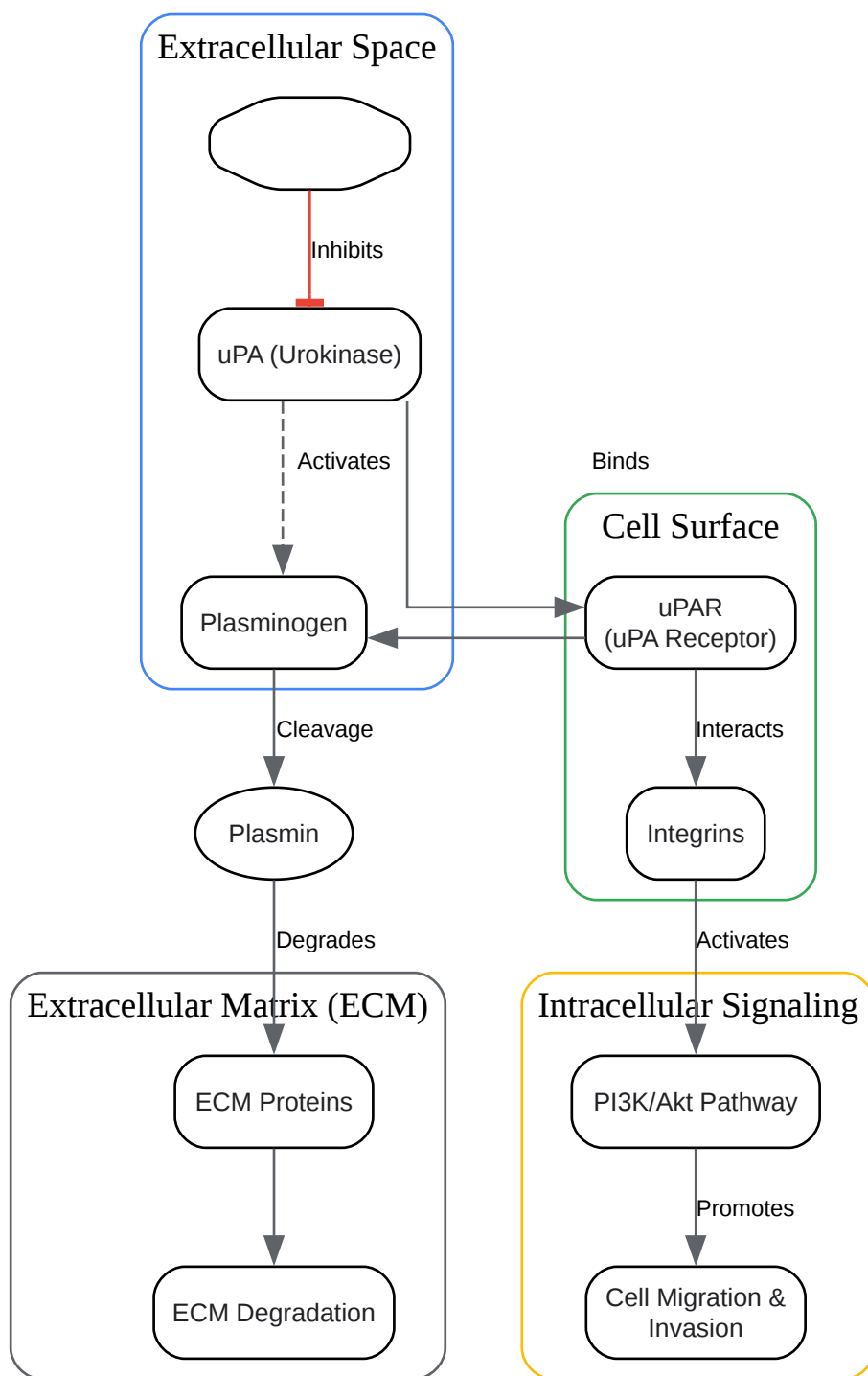


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Caption: Generalized workflow for a preclinical oral pharmacokinetic study.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

ZK824190 hydrochloride exerts its therapeutic effect by inhibiting the uPA signaling pathway. The following diagram illustrates the key components and interactions within this pathway.



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